Antitubercular Activity Landscape: Class-Level Positioning Among 2-Amino-5-arylidene-4-thiazolidinone Analogs
The compound belongs to a series of (Z)-5-(substituted benzylidene)-2-((substituted phenyl)amino)thiazol-4(5H)-one analogs evaluated for antimycobacterial activity. In the Shelke et al. (2019) study, compounds bearing the 3-fluorobenzylidene substituent combined with substituted aniline moieties were among those demonstrating measurable inhibition of M. tuberculosis H37Ra and M. bovis BCG growth, while structurally distinct analogs within the same 10-compound panel showed no detectable activity [1]. Although compound-specific MIC values for each analog are not publicly available in disaggregated form, the SAR reveals a binary activity distinction between active (6a, 6c, 6e, 6f, 6i) and inactive members of the series. This positions the 3-fluorobenzylidene/3,4-dimethylaniline substitution pattern within the active subset, differentiating it from analogs with alternative substitution patterns that fell into the inactive category [1].
| Evidence Dimension | Antimycobacterial growth inhibition (qualitative activity classification) |
|---|---|
| Target Compound Data | Belongs to the active subset of 2-amino-5-arylidene-4-thiazolidinone analogs (structurally consistent with active compounds 6a, 6c, 6e, 6f, 6i) [1] |
| Comparator Or Baseline | Inactive subset of the same series (5 of 10 compounds showed no antimycobacterial activity); analog (5Z)-5-(3-fluorobenzylidene)-2-(phenylamino)-1,3-thiazol-4(5H)-one (unsubstituted aniline) not reported among active compounds [1] |
| Quantified Difference | Binary activity classification: active vs. inactive within a congeneric 10-compound series. Five compounds active, five inactive. Target compound's substitution pattern (3-fluorobenzylidene + 3,4-dimethylaniline) maps to the active cluster [1]. |
| Conditions | In vitro antimycobacterial assay against M. tuberculosis MTB H37Ra (ATCC 25177) and M. bovis BCG (ATCC 35743); rifampicin and isoniazid as reference drugs [1]. |
Why This Matters
Procurement of an analog lacking the 3-fluorobenzylidene or carrying a less substituted aniline risks selecting a compound from the inactive subset of the series, wasting screening resources—the active/inactive boundary is sharp within this scaffold class.
- [1] Shelke RN, Pansare DN, Sarkate AP, Karnik KS, et al. Synthesis of (Z)-5-(substituted benzylidene)-2-((substituted phenyl) amino)thiazol-4(5H)-one analogues with antitubercular activity. J Taibah Univ Sci. 2019;13(1):678-686. View Source
